molecular formula C9H6ClF4NO B8248580 N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide

N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B8248580
M. Wt: 255.59 g/mol
InChI Key: AFWYKHZBKZXUNR-UHFFFAOYSA-N
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Description

N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 5-chloro-2-fluoro-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to scalable and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The acetamide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative and acetic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of aniline derivatives and acetic acid.

Scientific Research Applications

N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide
  • N-[5-chloro-2-fluoro-4-(methyl)phenyl]acetamide

Uniqueness

N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the phenyl ring, which imparts distinct electronic and steric properties

Biological Activity

N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6ClF4N\text{C}_9\text{H}_6\text{ClF}_4\text{N} and a molecular weight of approximately 255.6 g/mol. The compound features a phenyl ring with multiple electronegative substituents, including chloro, fluoro, and trifluoromethyl groups, which significantly influence its chemical behavior and reactivity in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria were found to be 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating both bacteriostatic and bactericidal activity .

Table 1: Antimicrobial Activity Summary

Bacterial StrainMIC (μM)MBC (μM)Activity Type
Staphylococcus aureus25.925.9Bactericidal
Methicillin-resistant S. aureus12.912.9Bactericidal
Enterococcus faecalisNot Active-No activity recorded

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory effects . Studies suggest that it may modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. Certain derivatives of this compound have shown varying degrees of inhibition on NF-κB activity, highlighting the importance of substituent positions on the phenyl ring in determining anti-inflammatory potential .

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups enhances its binding affinity to these targets, thereby modulating biochemical pathways relevant to disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study evaluated various compounds with similar structures against S. aureus and MRSA, confirming that those with trifluoromethyl groups exhibited significant antimicrobial activity .
  • Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory properties of related compounds, revealing that modifications in the phenyl ring could significantly alter NF-κB modulation .
  • Pharmacokinetic Properties : Research into the pharmacokinetics of fluorinated compounds suggests that the incorporation of fluorine enhances metabolic stability and bioavailability, making this compound a candidate for further drug development .

Properties

IUPAC Name

N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO/c1-4(16)15-8-3-6(10)5(2-7(8)11)9(12,13)14/h2-3H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWYKHZBKZXUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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